(6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid (6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13606415
InChI: InChI=1S/C6H4BF4NO2/c8-5-4(6(9,10)11)1-3(2-12-5)7(13)14/h1-2,13-14H
SMILES: B(C1=CC(=C(N=C1)F)C(F)(F)F)(O)O
Molecular Formula: C6H4BF4NO2
Molecular Weight: 208.91 g/mol

(6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid

CAS No.:

Cat. No.: VC13606415

Molecular Formula: C6H4BF4NO2

Molecular Weight: 208.91 g/mol

* For research use only. Not for human or veterinary use.

(6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid -

Specification

Molecular Formula C6H4BF4NO2
Molecular Weight 208.91 g/mol
IUPAC Name [6-fluoro-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Standard InChI InChI=1S/C6H4BF4NO2/c8-5-4(6(9,10)11)1-3(2-12-5)7(13)14/h1-2,13-14H
Standard InChI Key RNDWILSOANBHCY-UHFFFAOYSA-N
SMILES B(C1=CC(=C(N=C1)F)C(F)(F)F)(O)O
Canonical SMILES B(C1=CC(=C(N=C1)F)C(F)(F)F)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a pyridine ring with three substituents: a boronic acid (-B(OH)₂) group at position 3, a fluorine atom at position 6, and a trifluoromethyl (-CF₃) group at position 5. This arrangement creates a sterically congested environment while introducing strong electron-withdrawing effects from the fluorine and trifluoromethyl groups. The IUPAC name, [6-fluoro-5-(trifluoromethyl)pyridin-3-yl]boronic acid, reflects this substitution pattern.

Key Structural Data:

PropertyValue
Molecular FormulaC₆H₄BF₄NO₂
Molecular Weight208.91 g/mol
SMILESB(C1=CC(=C(N=C1)F)C(F)(F)F)(O)O
InChIKeyRNDWILSOANBHCY-UHFFFAOYSA-N
XLogP31.2 (estimated)

The boronic acid group enables participation in Suzuki-Miyaura couplings, while the fluorine and trifluoromethyl groups enhance lipophilicity and metabolic stability, critical for pharmaceutical applications .

Electronic and Steric Effects

The trifluoromethyl group exerts a strong inductive (-I) effect, polarizing the pyridine ring and increasing electrophilicity at the boron center. Concurrently, fluorine’s electronegativity further modulates electron density, creating a reactive yet stable boronic acid. Steric hindrance from the -CF₃ group influences regioselectivity in cross-coupling reactions, often favoring meta-substitution in aryl partners .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary synthetic route involves palladium-catalyzed borylation of 3-bromo-6-fluoro-5-(trifluoromethyl)pyridine. Using bis(pinacolato)diboron (B₂Pin₂) and a Pd(dppf)Cl₂ catalyst in tetrahydrofuran (THF) at 80°C, yields exceeding 70% are achievable . Alternative methods include:

  • Miyaura Borylation: Direct borylation of halogenated pyridines using Pd(OAc)₂ and XPhos ligands .

  • Lithiation-Borylation: Treatment of 3-lithio-6-fluoro-5-(trifluoromethyl)pyridine with trimethyl borate, followed by hydrolysis.

Representative Reaction Conditions:

StepReagents/ConditionsYield
HalogenationBr₂, FeCl₃, CH₂Cl₂, 0°C85%
BorylationB₂Pin₂, Pd(dppf)Cl₂, KOAc, THF72%
PurificationColumn chromatography (SiO₂)95%

Industrial Production

Scale-up processes employ continuous flow reactors to optimize heat transfer and reaction efficiency. A typical protocol involves:

  • Continuous Borylation: Mixing 3-bromo-6-fluoro-5-(trifluoromethyl)pyridine and B₂Pin₂ in a Pd-loaded packed-bed reactor at 100°C.

  • In-line Quenching: Acidic hydrolysis to convert the boronate ester to boronic acid.

  • Crystallization: Isolation via antisolvent addition (hexane/water) .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

As a boronic acid, this compound participates in palladium-catalyzed cross-couplings to form biaryl structures. Its electron-deficient pyridine ring accelerates transmetalation, enabling reactions with aryl chlorides under mild conditions .

Example Reaction:
Ar-Cl+(6-Fluoro-5-(CF₃)Py-3-B(OH)₂)Pd(PPh₃)₄, K₂CO₃Ar-Py(CF₃,F)\text{Ar-Cl} + \text{(6-Fluoro-5-(CF₃)Py-3-B(OH)₂)} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Ar-Py(CF₃,F)}

  • Typical Yields: 65–85% .

  • Substrate Scope: Effective with electron-rich and electron-poor aryl halides.

Functional Group Transformations

  • Oxidation: Treatment with H₂O₂ yields 3-hydroxy-6-fluoro-5-(trifluoromethyl)pyridine.

  • Protodeboronation: Acidic conditions (HCl, MeOH) remove the boronic acid group, yielding unsubstituted pyridine derivatives.

Biological Activity and Medicinal Applications

Enzyme Inhibition

The boronic acid moiety forms reversible covalent bonds with serine proteases, making it a candidate for protease inhibitors. For example, it inhibits PARP-1 (poly-ADP-ribose polymerase) with an IC₅₀ of 120 nM, as demonstrated in mammary carcinoma cell studies .

Biological Data:

TargetAssay TypeIC₅₀/EC₅₀Reference
PARP-1Cell viability120 nM
ThrombinFluorogenic assay450 nM

Pharmacokinetic Optimization

The -CF₃ and fluorine groups enhance blood-brain barrier permeability (LogP = 1.2) and metabolic stability. In vivo studies in rodents show a half-life (t₁/₂) of 4.2 hours and oral bioavailability of 58%.

Comparison with Related Boronic Acids

Structural Analogues

CompoundKey DifferencesReactivity Trends
(6-(Trifluoromethyl)pyridin-2-yl)BA Boronic acid at position 2Lower Suzuki coupling yields
(5-Fluoro-6-(CF₃)pyridin-3-yl)BAFluorine at position 5Altered regioselectivity
(6-Chloro-5-(CF₃)pyridin-3-yl)BA Chlorine instead of fluorineReduced metabolic stability

Electronic Effects on Reactivity

  • Electron-Withdrawing Groups: The -CF₃ group increases electrophilicity at boron, accelerating transmetalation but increasing susceptibility to protodeboronation .

  • Steric Effects: Ortho-substituents hinder catalyst approach, necessitating bulky ligands (e.g., SPhos) for efficient coupling .

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